molecular formula C15H19NO2 B4091581 N-(bicyclo[2.2.1]hept-2-yl)-2-methoxybenzamide

N-(bicyclo[2.2.1]hept-2-yl)-2-methoxybenzamide

Cat. No.: B4091581
M. Wt: 245.32 g/mol
InChI Key: VNLRAFUIJPCGHP-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-2-yl)-2-methoxybenzamide is a chemical compound that features a bicyclic structure, specifically a norbornane moiety, attached to a benzamide group

Preparation Methods

The synthesis of N-(bicyclo[2.2.1]hept-2-yl)-2-methoxybenzamide typically involves the reaction of a norbornane derivative with a benzamide derivative. One common synthetic route includes the reaction of norbornene with methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(bicyclo[2.2.1]hept-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide. Major products from these reactions include substituted benzamides and norbornane derivatives.

Scientific Research Applications

N-(bicyclo[2.2.1]hept-2-yl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

N-(bicyclo[2.2.1]hept-2-yl)-2-methoxybenzamide can be compared with other similar compounds, such as:

    Norbornane derivatives: These compounds share the bicyclic norbornane structure but differ in their functional groups, leading to variations in their chemical and biological properties.

    Benzamide derivatives: These compounds have the benzamide moiety but lack the bicyclic structure, resulting in different reactivity and applications.

The uniqueness of N-(bicyclo[22

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-14-5-3-2-4-12(14)15(17)16-13-9-10-6-7-11(13)8-10/h2-5,10-11,13H,6-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLRAFUIJPCGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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